Antibacterial agent 90

MSSA pleuromutilin minimum inhibitory concentration

Antibacterial agent 90 (6n), chemically defined as 22-((4-methoxyphenyl)urea-1-yl)-22-deoxypleuromutilin (CAS 2780409-77-8; molecular formula C₃₀H₄₂N₂O₆; MW 526.66), is a semi-synthetic pleuromutilin derivative featuring a phenyl-urea functionality at the C22 position. It belongs to the pleuromutilin class of antibiotics that inhibit bacterial protein synthesis via binding to the peptidyl transferase center (PTC) of the 50S ribosomal subunit.

Molecular Formula C30H42N2O6
Molecular Weight 526.7 g/mol
Cat. No. B12406291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntibacterial agent 90
Molecular FormulaC30H42N2O6
Molecular Weight526.7 g/mol
Structural Identifiers
SMILESCC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)CNC(=O)NC4=CC=C(C=C4)OC)C
InChIInChI=1S/C30H42N2O6/c1-7-28(4)16-23(38-24(34)17-31-27(36)32-20-8-10-21(37-6)11-9-20)29(5)18(2)12-14-30(19(3)26(28)35)15-13-22(33)25(29)30/h7-11,18-19,23,25-26,35H,1,12-17H2,2-6H3,(H2,31,32,36)/t18-,19+,23-,25?,26+,28-,29+,30+/m1/s1
InChIKeyRMVJIOMJXPCXED-HAFZUAAZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antibacterial Agent 90 (Compound 6n): A Phenyl-Urea Pleuromutilin Derivative for Gram-Positive and Mycoplasma Research


Antibacterial agent 90 (6n), chemically defined as 22-((4-methoxyphenyl)urea-1-yl)-22-deoxypleuromutilin (CAS 2780409-77-8; molecular formula C₃₀H₄₂N₂O₆; MW 526.66), is a semi-synthetic pleuromutilin derivative featuring a phenyl-urea functionality at the C22 position [1]. It belongs to the pleuromutilin class of antibiotics that inhibit bacterial protein synthesis via binding to the peptidyl transferase center (PTC) of the 50S ribosomal subunit [1]. The compound was rationally designed and synthesized as part of a structure-activity relationship (SAR) program exploring urea/thiourea conjugates of the pleuromutilin scaffold, and exhibits in vitro antibacterial activity against Gram-positive pathogens (GPPs) including Staphylococcus aureus (MSSA and MRSA), Staphylococcus epidermidis, Enterococcus faecium, and Mycoplasma pneumoniae [1].

Why Antibacterial Agent 90 Cannot Be Interchanged with Legacy Pleuromutilins Such as Tiamulin or Lefamulin


Pleuromutilin-class compounds are not functionally interchangeable. Substituent identity at the C22 position of the mutilin core profoundly modulates antibacterial potency, species spectrum, and ADMET profile [1]. Antibacterial agent 90 (6n) incorporates a 4-methoxyphenyl-urea moiety at C22, a structural feature distinct from the thioether-linked side chains of veterinary pleuromutilins (tiamulin, valnemulin) and the cyclohexyl-thioacetate side chain of the systemic human antibiotic lefamulin (BC-3781) [1][2]. These structural differences translate into quantifiable divergence in MIC values against key indicator strains, predicted pharmacokinetic properties, and cytotoxicity profiles, as documented in the evidence items below. Procurement of a generic pleuromutilin without consideration of these specific C22 modifications risks selecting a compound with inferior potency against MSSA, narrower anti-mycoplasma coverage, or a less favorable in silico safety profile relative to 6n [1].

Quantitative Differentiation Evidence for Antibacterial Agent 90 (6n) Versus Closest Pleuromutilin Comparators


MSSA Potency: 6n Achieves Sub-0.0625 μg/mL MIC Against S. aureus ATCC 29213, Exceeding Tiamulin by ≥8-Fold

Antibacterial agent 90 (6n) exhibited an MIC of <0.0625 μg/mL against methicillin-susceptible S. aureus (MSSA) ATCC 29213 in the standard broth microdilution assay within the Wu et al. (2022) SAR study [1]. In contrast, the legacy veterinary pleuromutilin tiamulin displayed an MIC of 0.5 μg/mL against the identical ATCC 29213 strain when tested under comparable CLSI broth microdilution conditions in a separate pleuromutilin derivative study [2]. This represents at least an 8-fold potency advantage for 6n over tiamulin against this benchmark Gram-positive quality control strain. Notably, within the same Wu et al. study, the close structural analog 6m (also bearing a phenyl-urea group) achieved an equivalent MIC of <0.0625 μg/mL, confirming that the phenyl-urea pharmacophore at C22 is the critical driver of enhanced anti-staphylococcal potency within this chemical series [1].

MSSA pleuromutilin minimum inhibitory concentration Staphylococcus aureus broth microdilution

Mycoplasma pneumoniae Spectrum: 6n Demonstrates Dual Gram-Positive and Mycoplasma Activity with MIC 0.0625 μg/mL Against ATCC 29342

Antibacterial agent 90 (6n) was evaluated against three distinct M. pneumoniae strains in the Wu et al. (2022) study, yielding MIC values of 0.125 μg/mL (ATCC 15531), 0.0625 μg/mL (ATCC 29342), and 0.5 μg/mL against a clinically isolated drug-resistant strain [1]. This dual Gram-positive/Mycoplasma activity profile is characteristic of the pleuromutilin class; however, the absolute potency of 6n against M. pneumoniae ATCC 29342 (MIC 0.0625 μg/mL) places it at the more active end of the urea/thiourea derivative series described in that study, where M. pneumoniae ATCC 29342 MICs across the full compound set ranged from 0.0625 to 0.25 μg/mL [1]. For context, the FDA-approved systemic pleuromutilin lefamulin (BC-3781) exhibits extraordinary anti-Mycoplasma potency with an MIC₉₀ of 0.002 μg/mL against macrolide-resistant M. pneumoniae clinical isolates [2], indicating that while 6n possesses meaningful anti-Mycoplasma activity suitable for probe compound studies, lefamulin remains the more potent comparator for Mycoplasma-specific applications.

Mycoplasma pneumoniae pleuromutilin atypical pneumonia MIC resistant strain

Predicted ADMET Profile: 6n Exhibits Favorable In Silico Drug-Likeness Parameters Including Low Plasma Protein Binding and Non-Mutagenicity

In silico ADMET prediction performed in the Wu et al. (2022) study characterized antibacterial agent 90 (6n) as possessing a high LogS (indicating favorable aqueous solubility), an appealing ALogP, low predicted plasma protein binding (PPB), and negative results in both Ames mutagenicity and carcinogenicity prediction models [1]. These predicted properties contrast notably with the clinical pleuromutilin lefamulin, which exhibits high plasma protein binding (reported range 80–97% across studies) and is both a substrate and inhibitor of CYP3A4, necessitating contraindication with sensitive CYP3A4 substrates that prolong the QT interval [2][3]. While the ADMET data for 6n remain computational predictions requiring experimental validation, the combination of low predicted PPB and non-mutagenicity suggests a potentially wider safety margin that may be advantageous in early-stage probe compound selection where minimizing off-target liability is prioritized.

ADMET pleuromutilin plasma protein binding Ames test in silico prediction drug-likeness

Cytotoxicity Profile: 6n Exhibits IC₅₀ >10 μmol/L Across Five Human Cancer Cell Lines, Indicating a Favorable Initial Safety Window

In the Wu et al. (2022) study, antibacterial agent 90 (6n) was evaluated for cytotoxicity against a panel of five human cancer cell lines (HeG2, U87, HGC27, HT29, and MCF2) at concentrations ranging from 0 to 10 μg/mL over a 72-hour incubation period [1]. The compound demonstrated minimal cytotoxicity with IC₅₀ values exceeding 10 μmol/L across all tested cell lines [1]. For reference, tiamulin has been reported to exhibit IC₅₀ values ranging from 2.1 to >200 μg/mL in SH-SY5Y neuroblastoma cells, 13.9 to 39.5 μg/mL in HepG2 hepatocellular carcinoma cells, and 8.5 to 76.9 μg/mL in HEK-293 embryonic kidney cells, indicating variable cytotoxicity across cell types [2]. The consistently high IC₅₀ of 6n (>10 μmol/L, corresponding to >5.27 μg/mL) across five distinct cancer cell lines suggests a favorable initial selectivity窗口 between antibacterial concentrations (MIC 0.0625–8 μg/mL) and mammalian cell cytotoxicity thresholds.

cytotoxicity pleuromutilin selectivity human cancer cell lines MTT assay

Structural Differentiation and Target Engagement: Phenyl-Urea Moiety at C22 Confers Unique Binding Mode Within the 50S Ribosomal PTC

The defining structural feature of antibacterial agent 90 (6n) is the 4-methoxyphenyl-urea substituent attached at the C22 position of the pleuromutilin core via a urea linker [1]. This contrasts with the thioether-linked side chains of tiamulin and valnemulin, and the cyclohexyl-thioacetate side chain of lefamulin [2]. Molecular docking studies conducted in the Wu et al. (2022) paper employed AutoDock Vina to simulate the binding of 6n, 6m, and tiamulin into the tiamulin-binding site of the 50S ribosomal subunit from Deinococcus radiodurans (PDB ID: 1XBP), with the docking protocol validated by redocking tiamulin to achieve a heavy-atom RMSD of 0.50 Å [1]. Both 6m and 6n containing the phenyl-urea group were confirmed to occupy the peptidyl transferase center in a manner consistent with tiamulin, suggesting that the urea linker preserves the critical ribosome-binding pharmacophore while the 4-methoxyphenyl terminal group may engage in additional hydrophobic or π-stacking interactions within the PTC pocket [1].

molecular docking pleuromutilin 50S ribosome phenyl-urea structure-activity relationship peptidyl transferase center

MRSA Activity Spectrum: 6n Retains Moderate Anti-MRSA Potency (MIC 0.5 μg/mL) but Does Not Match Lefamulin's Superior MRSA Coverage

Antibacterial agent 90 (6n) demonstrated an MIC of 0.5 μg/mL against methicillin-resistant S. aureus (MRSA) ATCC 43300 in the Wu et al. (2022) study [1]. This places 6n within the active range of the urea/thiourea series (MRSA ATCC 43300 MIC range: 0.125–16 μg/mL), though not at the most potent extreme [1]. In comparison, the clinical-stage pleuromutilin lefamulin (BC-3781) exhibited an MIC₅₀/₉₀ of 0.12/0.25 μg/mL against a large collection of MRSA clinical isolates (n = 1,893) in a SENTRY surveillance study, with 99.8% of isolates inhibited at ≤0.5 μg/mL [2]. This indicates that while 6n is active against MRSA at clinically relevant thresholds, lefamulin is approximately 2- to 4-fold more potent on an MIC₅₀ basis. Importantly, the Wu et al. study noted that compound 6h (a distinct urea derivative in the same series) exhibited better anti-MRSA activity than tiamulin, highlighting that subtle C22 substituent variations within the urea series can further optimize MRSA potency [1].

MRSA pleuromutilin antimicrobial resistance Staphylococcus aureus MIC

Optimal Research and Industrial Application Scenarios for Antibacterial Agent 90 (6n) Based on Quantitative Differentiation Evidence


Pleuromutilin SAR Probe for C22 Urea-Linker Optimization Programs

Antibacterial agent 90 (6n) is ideally suited as a reference compound in structure-activity relationship (SAR) campaigns exploring C22 urea-functionalized pleuromutilin derivatives. Its sub-0.0625 μg/mL MIC against MSSA ATCC 29213, confirmed 50S ribosomal binding via molecular docking, and favorable in silico ADMET predictions (low PPB, non-mutagenic) [1] establish it as a benchmark phenyl-urea representative. Researchers synthesizing novel C22-modified pleuromutilins can use 6n as a positive control to benchmark whether new substituents match or exceed the potency and predicted safety profile of the phenyl-urea pharmacophore.

Dual Gram-Positive/Mycoplasma Antibacterial Screening Panels

With confirmed MIC values of 0.0625–0.125 μg/mL against M. pneumoniae reference strains and 0.5 μg/mL against a clinically isolated drug-resistant strain [1], 6n is a valuable positive control for dual-spectrum antibacterial screening panels targeting both Gram-positive pathogens (MSSA, MRSA, S. epidermidis) and Mycoplasma species. Its activity across standard and resistant M. pneumoniae strains makes it suitable for inclusion in panels designed to identify compounds with anti-atypical pneumonia potential, particularly in academic or industrial screening cascades that require a pleuromutilin-class reference agent distinct from lefamulin.

In Vitro Cytotoxicity Benchmarking and Selectivity Window Determination

The documented IC₅₀ >10 μmol/L (>5.27 μg/mL) across five human cancer cell lines [1] positions 6n as a useful comparator for cytotoxicity benchmarking in pleuromutilin development programs. Given that its antibacterial MICs range from 0.0625 to 8 μg/mL across tested species, the compound offers a measurable selectivity window (antibacterial concentration vs. mammalian cell toxicity threshold) that can serve as a minimum efficacy-toxicity differential for new analogs. Researchers can use 6n to establish whether novel pleuromutilin derivatives maintain or improve upon this selectivity margin.

Computational ADMET Model Validation and Drug-Likeness Profiling

The comprehensive in silico ADMET characterization of 6n—including high LogS, appealing ALogP, low predicted plasma protein binding, and negative Ames/carcinogenicity predictions [1]—makes it a suitable reference data point for validating computational ADMET prediction models applied to pleuromutilin chemical space. Procurement of 6n alongside experimentally characterized pleuromutilins (e.g., lefamulin with its known high PPB and CYP3A4 liability [2]) enables a two-point calibration set for assessing the predictive accuracy of in silico tools on diterpene antibiotic scaffolds.

Quote Request

Request a Quote for Antibacterial agent 90

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.